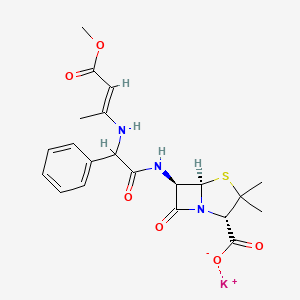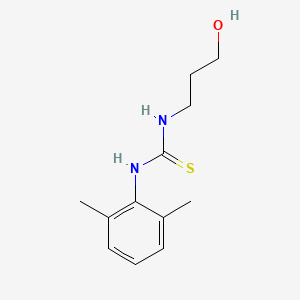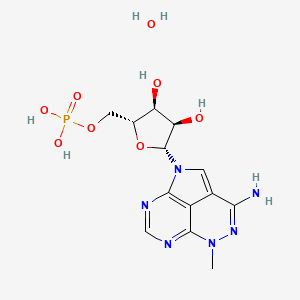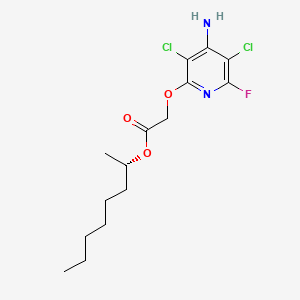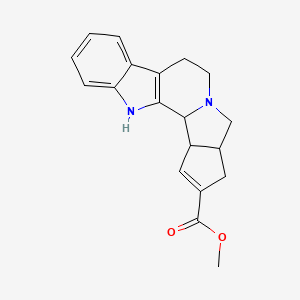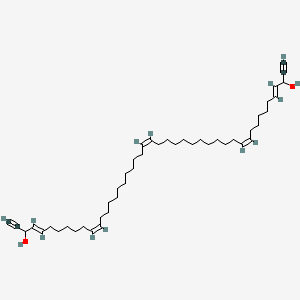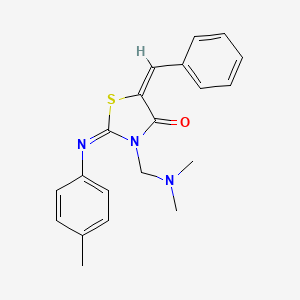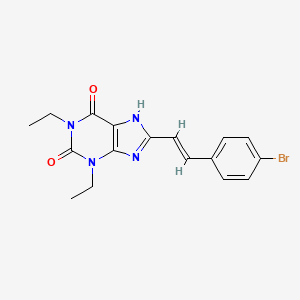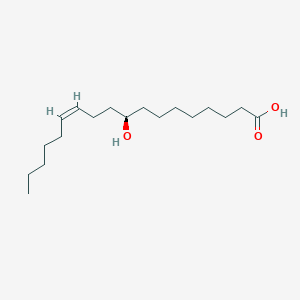
3,6-Dihydro-alpha-(4'-chloro-(1,1'-biphenyl)-4-yl)-4-phenyl-1(2H)-pyridinepropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dihydro-alpha-(4’-chloro-(1,1’-biphenyl)-4-yl)-4-phenyl-1(2H)-pyridinepropanol is a complex organic compound that belongs to the class of biphenyl derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-alpha-(4’-chloro-(1,1’-biphenyl)-4-yl)-4-phenyl-1(2H)-pyridinepropanol typically involves multi-step organic reactions. The process may start with the preparation of the biphenyl core, followed by the introduction of the chloro and phenyl groups through electrophilic aromatic substitution reactions. The final step often involves the formation of the pyridine ring and the propanol side chain through cyclization and reduction reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dihydro-alpha-(4’-chloro-(1,1’-biphenyl)-4-yl)-4-phenyl-1(2H)-pyridinepropanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3,6-Dihydro-alpha-(4’-chloro-(1,1’-biphenyl)-4-yl)-4-phenyl-1(2H)-pyridinepropanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobiphenyl: A simpler biphenyl derivative with similar structural features.
4-Phenylpyridine: Shares the pyridine and phenyl groups but lacks the biphenyl core.
Propanol Derivatives: Compounds with similar propanol side chains but different aromatic cores.
Uniqueness
3,6-Dihydro-alpha-(4’-chloro-(1,1’-biphenyl)-4-yl)-4-phenyl-1(2H)-pyridinepropanol is unique due to its combination of the biphenyl core, chloro group, and pyridine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
143462-81-1 |
|---|---|
Fórmula molecular |
C26H26ClNO |
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
1-[4-(4-chlorophenyl)phenyl]-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-ol |
InChI |
InChI=1S/C26H26ClNO/c27-25-12-10-22(11-13-25)21-6-8-24(9-7-21)26(29)16-19-28-17-14-23(15-18-28)20-4-2-1-3-5-20/h1-14,26,29H,15-19H2 |
Clave InChI |
SZJRWTCANBCQTB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC=C1C2=CC=CC=C2)CCC(C3=CC=C(C=C3)C4=CC=C(C=C4)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


